Oxan-4-thiol

Übersicht

Beschreibung

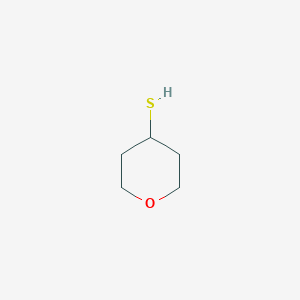

Oxane-4-thiol, also known as tetrahydro-2H-thiopyran-4-ol, is an organic compound containing a sulfur atom within a six-membered ring structure. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth carbon atom of the oxane ring. Oxane-4-thiol is a colorless liquid with a distinct odor, commonly used in various chemical reactions and industrial applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Oxane-4-thiol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: Oxane-4-thiol is used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.

Biology: In biological research, oxane-4-thiol is used to study the role of thiol groups in protein function and enzyme activity.

Medicine: Oxane-4-thiol derivatives have potential therapeutic applications, particularly as antioxidants and anti-inflammatory agents.

Wirkmechanismus

Target of Action

Oxane-4-thiol is a type of thiol compound . Thiols are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection in the body . They are one of the main protective mechanisms of the body against oxidative stress .

Mode of Action

This process helps to prevent oxidative damage to cellular components such as proteins, DNA, and lipids .

Biochemical Pathways

Thiols are involved in various biochemical pathways. They are crucial in maintaining the redox homeostasis in cells . For instance, they are involved in the reduction of disulfide bonds in proteins, which can change the protein’s structure and function . Moreover, thiols can also react with ROS, leading to their detoxification and prevention of potential oxidative damage .

Pharmacokinetics

They are usually well-absorbed and can be distributed throughout the body due to their small size and polar nature .

Result of Action

The primary result of the action of Oxane-4-thiol, like other thiols, is the protection of cells from oxidative damage. By neutralizing ROS, thiols prevent the oxidative damage of cellular components, thereby preserving the integrity and function of cells .

Action Environment

The action of Oxane-4-thiol can be influenced by various environmental factors. For instance, the presence of metal ions can catalyze the oxidation of thiols, potentially affecting their antioxidant capacity . Moreover, the pH of the environment can also influence the ionization state of thiols, which can in turn affect their reactivity .

Biochemische Analyse

Biochemical Properties

Oxane-4-thiol plays a significant role in various biochemical reactions due to its thiol group (-SH). Thiols are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. Oxane-4-thiol interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are involved in maintaining cellular redox balance . These interactions typically involve the formation of mixed disulfides or the reduction of disulfide bonds, thereby influencing the redox state of the cell.

Cellular Effects

Oxane-4-thiol affects various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cell survival . Additionally, Oxane-4-thiol can influence cellular metabolism by interacting with key metabolic enzymes, thereby affecting pathways such as glycolysis and the tricarboxylic acid cycle.

Molecular Mechanism

At the molecular level, Oxane-4-thiol exerts its effects through several mechanisms. It can bind to cysteine residues in proteins, leading to the formation of mixed disulfides or the reduction of existing disulfide bonds . This thiol-disulfide exchange can alter protein function, enzyme activity, and signal transduction pathways. Furthermore, Oxane-4-thiol can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxane-4-thiol can change over time. The compound is relatively stable under standard conditions but can degrade in the presence of strong oxidizing agents . Long-term studies have shown that Oxane-4-thiol can maintain its activity in vitro for extended periods, although its efficacy may diminish over time due to gradual oxidation.

Dosage Effects in Animal Models

The effects of Oxane-4-thiol vary with dosage in animal models. At low doses, it has been shown to enhance cellular antioxidant capacity and protect against oxidative damage. At high doses, Oxane-4-thiol can exhibit toxic effects, including cellular apoptosis and necrosis. These adverse effects are likely due to the overwhelming of cellular detoxification mechanisms and the accumulation of reactive intermediates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxane-4-thiol can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. Another method involves the nucleophilic substitution of an alkyl halide with a thiol reagent, such as sodium hydrosulfide, to form the desired thiol compound .

Industrial Production Methods

In industrial settings, oxane-4-thiol is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves continuous flow reactors to ensure consistent production and minimize the formation of by-products. The final product is then purified through distillation or recrystallization to achieve the desired level of purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxane-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Oxane-4-thiol can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.

Substitution: Oxane-4-thiol can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

Reduction: Zinc, hydrochloric acid.

Substitution: Sodium hydroxide, alkyl halides.

Major Products Formed

Oxidation: Disulfides, sulfinic acids, sulfonic acids.

Reduction: Thiols.

Substitution: Thioethers.

Vergleich Mit ähnlichen Verbindungen

Oxane-4-thiol can be compared with other thiol-containing compounds, such as ethanethiol, propanethiol, and butanethiol.

Ethanethiol: A simple thiol with a two-carbon chain, known for its strong odor and use as an odorant in natural gas.

Propanethiol: A three-carbon thiol used in the synthesis of pharmaceuticals and agrochemicals.

Butanethiol: A four-carbon thiol with applications in the production of rubber and plastics.

Uniqueness

Oxane-4-thiol is unique due to its cyclic structure, which imparts different chemical properties compared to linear thiols. The presence of the oxane ring influences its reactivity and makes it a valuable compound in various chemical and industrial processes .

Conclusion

Oxane-4-thiol is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important building block in organic synthesis and a valuable tool in scientific research.

Biologische Aktivität

Oxane-4-thiol, also known as 1-Azabicyclo[3.2.1]octane-4-thiol, is a compound of significant interest in both organic chemistry and biological sciences due to its unique structural features and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of Oxane-4-thiol, including its mechanisms of action, synthesis, and various biological effects supported by research findings and case studies.

Chemical Structure and Properties

Oxane-4-thiol possesses a bicyclic structure with a thiol (-SH) functional group, which is crucial for its biological activity. The compound's molecular formula is , and it has been identified as a key intermediate in the synthesis of complex organic molecules and natural products. The thiol group allows it to participate in various chemical reactions, such as oxidation to form disulfides or sulfonic acids, and nucleophilic substitution reactions.

The biological activity of Oxane-4-thiol is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction is significant for enzyme regulation and signal transduction pathways.

- Binding Interactions : The bicyclic structure facilitates specific binding interactions with biological macromolecules, influencing various biochemical pathways.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of Oxane-4-thiol derivatives against different cancer cell lines. For instance, compounds derived from Oxane-4-thiol have shown promising results in inhibiting the growth of human malignant melanoma (A375) cells. In an experimental setup using MTT assays, several derivatives demonstrated significant reductions in cell viability at varying concentrations:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| 1a | 10 | 117.96 ± 7.81 |

| 1b | 30 | 96.41 ± 6.04 |

| 1c | 10 | 177.09 ± 17.66 |

| 1d | 30 | 122.14 ± 4.12 |

These results indicate that while some compounds increased cell viability at lower concentrations, higher concentrations resulted in varied effects on cell growth inhibition .

Antimicrobial Activity

Oxane-4-thiol and its derivatives have also been investigated for their antimicrobial properties. The presence of the thiol group enhances their ability to disrupt bacterial cell membranes and interfere with essential metabolic processes. Research indicates that compounds with thiol functionalities can effectively target bacterial resistance mechanisms, making them potential candidates for new antimicrobial therapies .

Case Studies

- Synthesis and Characterization : A study synthesized several derivatives of Oxane-4-thiol and characterized them using techniques such as NMR spectroscopy and mass spectrometry. The stability and biological activity were assessed under oxidative stress conditions, revealing insights into their potential therapeutic applications .

- Thiol-sensitive Enzyme Inhibition : Research demonstrated that Oxane-4-thiol derivatives could inhibit thiol-sensitive enzymes like hexokinase in human sperm cells, leading to reduced metabolic activity and motility. This property highlights the compound's potential use in contraceptive formulations due to its ability to immobilize sperm effectively .

Eigenschaften

IUPAC Name |

oxane-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-5-1-3-6-4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEOKHIQTDMWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594868 | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203246-71-3 | |

| Record name | Tetrahydro-2H-pyran-4-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203246-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPYRAN-4-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.